CysLT₁ vs. CysLT₂ Selectivity Profile: 6-Chloro Substitution Retains Dual-Receptor Activity While 5-Chloro Ablates CysLT₂ Binding
In a systematic SAR study of indole-based CysLT receptor antagonists, the 6-chloro-substituted indole derivative (compound 17e) exhibited an IC₅₀ of 0.022 ± 0.002 μM at CysLT₁ and 87 ± 17 μM at CysLT₂. By contrast, the 5-chloro analog (compound 17d) showed comparable CysLT₁ potency (IC₅₀ = 0.017 ± 0.002 μM) but completely lost measurable CysLT₂ activity (>100 μM). This differential selectivity profile demonstrates that the 6-chloro substitution pattern uniquely preserves dual-receptor engagement, a property relevant for inflammation targets where CysLT₂ modulation is desirable [1].
| Evidence Dimension | CysLT₁ and CysLT₂ receptor inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | CysLT₁ IC₅₀ = 0.022 ± 0.002 μM; CysLT₂ IC₅₀ = 87 ± 17 μM (6-Cl analog, cmp 17e) |
| Comparator Or Baseline | CysLT₁ IC₅₀ = 0.017 ± 0.002 μM; CysLT₂ IC₅₀ > 100 μM (5-Cl analog, cmp 17d); CysLT₁ IC₅₀ = 0.0090 ± 0.0043 μM; CysLT₂ IC₅₀ = 58 ± 26 μM (unsubstituted parent, cmp 17b) |
| Quantified Difference | 6-Cl retains ~50% residual CysLT₂ activity (87 μM) vs. complete loss for 5-Cl (>100 μM); CysLT₁ potency 2.4-fold lower than parent but 1.3-fold higher than 5-Cl |
| Conditions | Radioligand binding assay; IC₅₀ values from one experiment with three replicates; protocols in Supporting Information of ACS Med. Chem. Lett. 2016 |
Why This Matters
For procurement decisions in inflammatory disease research, the 6-chloro regioisomer provides a unique dual CysLT₁/CysLT₂ activity window that neither the 5-chloro analog nor the unsubstituted parent can deliver.
- [1] Table 3. Effects of the Substituents of the Indole Ring on Activity Profiles. ACS Medicinal Chemistry Letters, 2016, 7, 327–332. DOI: 10.1021/acsmedchemlett.5b00482. Data from PMC4789669. View Source
